molecular formula C13H17NO7 B12602104 6-Methoxyoxan-3-ol;4-nitrobenzoic acid CAS No. 645412-87-9

6-Methoxyoxan-3-ol;4-nitrobenzoic acid

Cat. No.: B12602104
CAS No.: 645412-87-9
M. Wt: 299.28 g/mol
InChI Key: FULUEKACKKKEEG-UHFFFAOYSA-N
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Description

6-Methoxyoxan-3-ol;4-nitrobenzoic acid is a compound that combines the structural features of both an oxane derivative and a nitrobenzoic acid. This compound is characterized by the presence of a methoxy group attached to an oxane ring and a nitro group attached to a benzoic acid moiety. The molecular formula of this compound is C13H17NO7 .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the nitration of benzoic acid to form 4-nitrobenzoic acid, which is then subjected to further reactions to introduce the oxane ring and methoxy group .

Industrial Production Methods

Industrial production of this compound typically involves large-scale nitration reactions followed by purification steps to isolate the desired product. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

6-Methoxyoxan-3-ol;4-nitrobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon for reduction reactions. Oxidizing agents like potassium permanganate can be used for oxidation reactions .

Major Products Formed

The major products formed from these reactions include amino derivatives, substituted oxane derivatives, and various other functionalized compounds .

Scientific Research Applications

6-Methoxyoxan-3-ol;4-nitrobenzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Methoxyoxan-3-ol;4-nitrobenzoic acid involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the oxane ring and methoxy group can influence the compound’s binding affinity and reactivity. These interactions can lead to various biological and chemical effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methoxyoxan-3-ol;4-nitrobenzoic acid is unique due to the presence of both the oxane ring and the methoxy group, which confer distinct chemical and biological properties compared to its analogs .

Properties

CAS No.

645412-87-9

Molecular Formula

C13H17NO7

Molecular Weight

299.28 g/mol

IUPAC Name

6-methoxyoxan-3-ol;4-nitrobenzoic acid

InChI

InChI=1S/C7H5NO4.C6H12O3/c9-7(10)5-1-3-6(4-2-5)8(11)12;1-8-6-3-2-5(7)4-9-6/h1-4H,(H,9,10);5-7H,2-4H2,1H3

InChI Key

FULUEKACKKKEEG-UHFFFAOYSA-N

Canonical SMILES

COC1CCC(CO1)O.C1=CC(=CC=C1C(=O)O)[N+](=O)[O-]

Origin of Product

United States

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